molecular formula C16H10ClFN2O B2633994 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine CAS No. 477890-43-0

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Cat. No.: B2633994
CAS No.: 477890-43-0
M. Wt: 300.72
InChI Key: GBHXEJQBZHSFLZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The 4-chlorophenyl and 4-fluorophenoxy groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine
  • 5-(4-Chlorophenyl)-2-(4-bromophenoxy)pyrimidine
  • 5-(4-Chlorophenyl)-2-(4-iodophenoxy)pyrimidine

Uniqueness

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)12-9-19-16(20-10-12)21-15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHXEJQBZHSFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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